2,5-Dioxopyrrolidin-1-yl9-oxononanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl9-oxononanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is known for its applications in synthetic chemistry, biology, and medicine, particularly in the production of monoclonal antibodies and as a protein crosslinker .
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl9-oxononanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with nonanoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as lithium chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl9-oxononanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl9-oxononanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used as a protein crosslinker, modifying lysine residues in proteins.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl9-oxononanoate involves its interaction with specific molecular targets and pathways. For instance, in the production of monoclonal antibodies, the compound increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels, thereby enhancing antibody production . It also suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl9-oxononanoate can be compared with similar compounds such as:
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker and reacts with monoclonal antibodies.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A broad-spectrum hybrid anticonvulsant with potent protection across various seizure models.
The uniqueness of this compound lies in its specific applications in monoclonal antibody production and its ability to modify protein structures effectively.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 9-oxononanoate |
InChI |
InChI=1S/C13H19NO5/c15-10-6-4-2-1-3-5-7-13(18)19-14-11(16)8-9-12(14)17/h10H,1-9H2 |
InChI Key |
CCIDJRQPCZOPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC=O |
Origin of Product |
United States |
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